molecular formula C15H18BrN3O2S B6438506 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine CAS No. 2549036-20-4

2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine

Cat. No.: B6438506
CAS No.: 2549036-20-4
M. Wt: 384.3 g/mol
InChI Key: HZXARLBKUANWGS-UHFFFAOYSA-N
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Description

2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 5-methoxy group and a piperidin-4-yloxy moiety linked to a 5-bromothiophen-2-ylmethyl substituent. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pyrimidine-piperidine derivatives .

Properties

IUPAC Name

2-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-20-12-8-17-15(18-9-12)21-11-4-6-19(7-5-11)10-13-2-3-14(16)22-13/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXARLBKUANWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene Derivatives

MethodReagents/ConditionsYield (%)SelectivitySource
Direct BrominationBr₂, CH₃COOH, reflux65–70Moderate
Radical BrominationNBS, AIBN, CCl₄, 80°C85–90High

The choice of bromination method impacts downstream reactions, as residual acetic acid from direct bromination may necessitate neutralization steps before subsequent couplings.

Piperidine Functionalization

The synthesis of the piperidin-4-yloxy moiety involves nucleophilic substitution or Mitsunobu reactions. Patent CN104592198A demonstrates the utility of N-benzylpiperidone in forming piperidine intermediates via Grignard or organolithium additions. For example, reacting 5-bromo-2-methylpyrimidine with n-BuLi generates a lithiated species that attacks N-benzylpiperidone, yielding a tertiary alcohol intermediate.

Key Reaction Parameters:

  • Temperature: -78°C (cryogenic conditions) for lithiation to prevent side reactions.

  • Solvent: Tetrahydrofuran (THF) ensures solubility of organolithium reagents.

  • Workup: Aqueous ammonium chloride quenches excess base, followed by extraction with ethyl acetate.

Coupling of Thiophene and Piperidine Moieties

The final assembly employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. A representative SNAr approach involves reacting 5-bromo-2-methoxypyrimidine with the piperidine-thiophene intermediate under basic conditions (e.g., K₂CO₃ in DMF).

Table 2: Coupling Reaction Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF1202460
Cs₂CO₃DMSO1001275
DBUAcetonitrile80668

Cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) enhances reaction efficiency due to its strong basicity and high polarity, facilitating deprotonation and nucleophilic attack.

Industrial Production Methods

Scalable synthesis requires optimizing cost, safety, and environmental impact. Continuous flow reactors and catalytic hydrogenation are emphasized in patent literature for analogous piperidine derivatives.

Catalytic Hydrogenation

Debenzylation of N-benzyl intermediates is achieved using 10% palladium on carbon (Pd/C) under hydrogen gas. Key parameters include:

  • Catalyst Loading: 1–5 wt% relative to substrate.

  • Pressure: Ambient to 50 psi H₂.

  • Solvent: Methanol or ethanol for solubility and ease of catalyst recovery.

Table 3: Hydrogenation Conditions and Yields

SubstrateCatalystSolventTime (h)Yield (%)
N-Benzyl-piperidine intermediate10% Pd/CMeOH2485

Green Chemistry Considerations

  • Solvent Recycling: Ethyl acetate and methanol are recovered via distillation in industrial setups.

  • Waste Minimization: Bromine residues from direct bromination are neutralized with sodium thiosulfate to prevent environmental release.

Comparative Analysis of Synthetic Strategies

Bromination Efficiency

Radical bromination with NBS offers higher yields (85–90%) compared to direct bromination (65–70%) but requires careful handling of azobisisobutyronitrile (AIBN), a hazardous initiator.

Coupling Reaction Selectivity

The use of Cs₂CO₃ in DMSO improves coupling yields by 15% over K₂CO₃ in DMF, though DMSO poses challenges in large-scale purification due to its high boiling point.

Catalytic Hydrogenation vs. Acidic Elimination

While catalytic hydrogenation is preferred for debenzylation (85% yield), alternative acidic elimination with HCl/ethanol achieves only 60% yield, necessitating additional purification steps .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromothiophene Moiety

The 5-bromo substituent on the thiophene ring undergoes nucleophilic substitution under transition metal catalysis. This reactivity is exploited to form carbon-carbon bonds via coupling reactions:

Reaction TypeReagents/ConditionsProduct ExampleYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/waterBiaryl thiophene derivatives55–89% ,
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, aryl aminesAminothiophene adducts61–77%

Key Insight : The bromine atom’s position at the electron-deficient thiophene ring enhances its susceptibility to palladium-catalyzed cross-couplings, enabling modular derivatization .

Pyrimidine Ring Functionalization

The 5-methoxy group on the pyrimidine ring participates in demethylation and substitution reactions under acidic or basic conditions:

Reaction TypeConditionsProductsNotesSource
Methoxy HydrolysisHBr (48%), reflux, 24 h5-Hydroxypyrimidine derivativesRequires inert atmosphere
ChlorinationPOCl₃, reflux5-Chloropyrimidine intermediatesYields up to 61%

Mechanistic Detail : Methoxy group cleavage generates a hydroxyl intermediate, which can be further functionalized with electrophiles (e.g., acyl chlorides) .

Piperidine Ether Modifications

The piperidin-4-yloxy linker undergoes alkylation and sulfonylation at the nitrogen atom:

Reaction TypeReagentsProductsYieldSource
SulfonylationMethanesulfonyl chloride, TEA, DCM, RTN-Sulfonylpiperidine derivatives89–91%
AlkylationAlkyl halides, K₂CO₃, acetoneQuaternary ammonium salts74–94% ,

Critical Observation : Piperidine alkylation proceeds regioselectively at the tertiary nitrogen due to steric hindrance at the bridged oxygen .

Redox Transformations

The heterocyclic system participates in selective reductions and oxidations:

Reaction TargetReagents/ConditionsOutcomeApplicationSource
Thiophene OxidationmCPBA, DCM, 0°C → RTSulfoxide/sulfone formationBioactivity modulation
Pyrimidine ReductionH₂, Pd/C, MeOHDihydropyrimidine analogsNot reported

Limitation : Reduction of the pyrimidine ring remains underexplored in published literature, presenting a research gap.

Multi-Component Coupling Reactions

The compound serves as a scaffold for sequential functionalization:

SequenceStep 1 ReactionStep 2 ReactionFinal ProductYieldSource
Suzuki + AlkylationBromothiophene couplingPiperidine sulfonylationBiaryl-sulfonamide hybrids54% ,
Chlorination + SNArPyrimidine chlorinationAmine displacement5-Aminopyrimidine derivatives61%

Stability and Side Reactions

  • Hydrolytic Degradation : The piperidine-ether bond undergoes cleavage under prolonged exposure to aqueous acids (pH < 3) .

  • Thermal Decomposition : Above 150°C, retro-Diels-Alder fragmentation releases thiophene and pyrimidine fragments .

Comparative Reactivity of Structural Motifs

Functional GroupReactivity Rank (1 = most reactive)Dominant Reaction Types
5-Bromothiophene1Cross-coupling, nucleophilic substitution
Piperidin-4-yloxy2Alkylation, sulfonylation
5-Methoxypyrimidine3Hydrolysis, electrophilic substitution

Scientific Research Applications

2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s unique features can be contrasted with related pyrimidine-piperidine derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Biological/Physicochemical Notes
2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine (Target) 5-Methoxy, 5-bromothiophen-2-ylmethyl-piperidin-4-yloxy 383.25* Bromine enhances lipophilicity; thiophene may aid π-π interactions
5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine 5-Bromo, 1-methylpiperidin-4-yloxy 272.14 Lacks thiophene; methyl group reduces steric hindrance
4,6-Dichloro-5-methoxypyrimidine 5-Methoxy, 4,6-dichloro 198.01 Chlorine atoms increase electrophilicity; no piperidine moiety
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Piperidin-1-ylphenyl, thioxo, chromeno-pyrimidine fusion 393.47* Chromene fusion adds planar rigidity; thioxo group modifies redox properties
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one 4-Methylbenzoyl, 4-methylphenyl, amino 359.40 Acyl and aryl groups enhance solubility; amino group facilitates H-bonding

*Calculated based on molecular formula.

Electronic and Steric Effects

  • Bromine vs.
  • Thiophene vs. Phenyl : The 5-bromothiophene moiety introduces sulfur’s polarizability and smaller ring size, offering distinct electronic profiles compared to phenyl-substituted analogs (e.g., in ) .
  • Piperidine Substitution : The (5-bromothiophen-2-yl)methyl group on piperidine introduces steric bulk and lipophilicity, contrasting with simpler methyl or unsubstituted piperidine derivatives (e.g., 5-bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine) .

Pharmacokinetic and Bioactivity Insights

  • Lipophilicity : The bromothiophene and methoxy groups in the target compound likely improve membrane permeability compared to less halogenated analogs (e.g., 4,6-dichloro-5-methoxypyrimidine) .
  • Binding Interactions : Thiophene’s π-system may facilitate interactions with aromatic residues in enzymes, as seen in sulfur-containing kinase inhibitors .
  • Metabolic Stability : Piperidine’s nitrogen and the methoxy group could reduce oxidative metabolism, extending half-life relative to compounds with unprotected hydroxyl or amine groups .

Biological Activity

2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a complex organic compound with significant biological activity. This compound features a combination of a pyrimidine ring, a piperidine ring, and a brominated thiophene moiety, which contribute to its pharmacological properties. Understanding its biological activity is essential for potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine can be summarized as follows:

PropertyValue
IUPAC Name2-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-methoxypyrimidine
Molecular FormulaC15H18BrN3O2S
Molecular Weight366.29 g/mol
CAS Number2549036-20-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the piperidine and pyrimidine rings suggests potential interactions with neurotransmitter systems and other biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may exhibit inhibitory effects on specific enzymes, which could be relevant for therapeutic applications.
  • Receptor Modulation: It may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Ion Channel Interaction: The compound might modulate ion channels, affecting neuronal excitability and muscle contraction.

Biological Activity

Research indicates that derivatives of piperidine, including those similar to 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine, exhibit a range of biological activities:

  • Antibacterial Activity: Compounds with piperidine structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential: The compound's mechanism may involve apoptosis induction in cancer cells through caspase activation and modulation of cell cycle regulators . For instance, studies have demonstrated that similar compounds can inhibit tumor migration and growth in glioma cells .
  • Anti-inflammatory Effects: Some derivatives have been associated with anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have explored the biological activity of piperidine derivatives:

  • Antibacterial Evaluation: A study synthesized various piperidine-based compounds and tested their antibacterial efficacy against multiple strains. Results indicated significant inhibition zones for selected compounds .
  • Anticancer Studies: Research demonstrated that compounds similar to 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine could induce apoptosis in cancer cell lines through mitochondrial pathways .
  • Enzyme Inhibition Assays: The inhibitory effects on acetylcholinesterase (AChE) were evaluated for several derivatives, showing promising results that suggest potential applications in treating neurodegenerative diseases .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine, and how can reaction conditions be optimized?

  • Methodology : Start with nucleophilic substitution or coupling reactions to introduce the bromothiophene and piperidine moieties. For example, the bromothiophene group can be introduced via alkylation of a piperidine intermediate using a bromothiophene-methyl halide derivative under basic conditions (e.g., NaOH in dichloromethane) . Purification via column chromatography or recrystallization improves yield and purity . Optimization may involve adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature control to minimize side reactions.

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify substitution patterns on the pyrimidine and piperidine rings. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (via SHELX programs) resolves absolute configuration and intermolecular interactions . For purity assessment, combine HPLC with UV detection (λ ~260 nm for pyrimidine absorption) and elemental analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the bromothiophene and methoxy groups in biological activity?

  • Methodology :

  • Synthetic diversification : Synthesize analogs with substituent variations (e.g., replacing bromothiophene with other heterocycles or modifying the methoxy group to ethoxy/hydroxyl) .
  • Biological assays : Test analogs against target proteins (e.g., kinases, GPCRs) using enzymatic inhibition assays or cell-based models. For example, ALK inhibition assays (as in ) or GPR119 agonism screens (as in ) can quantify potency.
  • Computational modeling : Employ docking studies (e.g., AutoDock Vina) to predict binding modes and correlate substituent effects with activity .

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Methodology :

  • Orthogonal assays : Validate activity using multiple techniques (e.g., SPR for binding affinity, Western blotting for downstream signaling effects) .
  • Control experiments : Rule out off-target effects via counter-screens against unrelated receptors/enzymes.
  • Meta-analysis : Compare experimental conditions (e.g., cell lines, compound concentrations) across studies. For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodology :

  • In silico ADMET : Use tools like SwissADME or ADMETlab to estimate solubility, permeability (e.g., Caco-2 cell model), and metabolic stability (CYP450 interactions) .
  • Molecular dynamics (MD) simulations : Assess conformational stability in lipid bilayers to predict membrane penetration .

Data Analysis and Experimental Design

Q. How should researchers design crystallization trials to determine the compound’s 3D structure?

  • Methodology :

  • Screening conditions : Use vapor diffusion (hanging/sitting drop) with diverse crystallization kits (e.g., Hampton Research) and PEG-based precipitants.
  • Data collection : For high-resolution data, collect X-ray diffraction at synchrotron facilities. Refinement via SHELXL ensures accurate electron density mapping .
  • Validation : Cross-check with PLATON for symmetry and Mercury for intermolecular interactions .

Q. What strategies mitigate challenges in synthesizing the piperidine-4-yloxy linker region?

  • Methodology :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to protect the piperidine nitrogen during bromothiophene coupling, followed by deprotection with TFA .
  • Coupling agents : Optimize Mitsunobu reactions (e.g., DIAD/PPh₃) for ether bond formation between pyrimidine and piperidine .

Contradiction and Reproducibility

Q. How can inconsistent enzymatic inhibition results across labs be addressed?

  • Methodology :

  • Standardize protocols : Adopt uniform assay conditions (e.g., buffer pH, temperature, enzyme lot) .
  • Reference compounds : Include positive controls (e.g., staurosporine for kinase assays) to calibrate activity .
  • Collaborative validation : Share compound samples via academic networks (e.g., Addgene) for cross-lab verification.

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